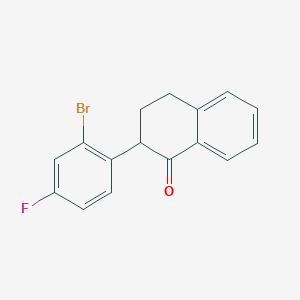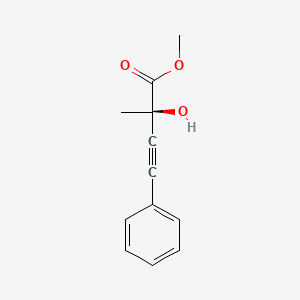
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- is a complex organic compound with a unique structure that includes a butynoic acid backbone, a hydroxy group, a methyl group, and a phenyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a phenylacetylene derivative, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high purity and efficiency. The choice of reagents and conditions is optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted esters or amides.
科学的研究の応用
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways. For example, the hydroxy group can form hydrogen bonds, while the phenyl group can engage in π-π interactions, affecting the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
2-Butenoic acid, 3-methyl-, methyl ester: Similar in structure but lacks the phenyl group.
Butyric acid, 2-hydroxy-3-methyl-, methyl ester: Similar but with different substitution patterns.
Uniqueness
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the phenyl group, in particular, enhances its ability to participate in aromatic interactions, making it valuable in various chemical and biological contexts.
特性
CAS番号 |
648424-83-3 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC名 |
methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-ynoate |
InChI |
InChI=1S/C12H12O3/c1-12(14,11(13)15-2)9-8-10-6-4-3-5-7-10/h3-7,14H,1-2H3/t12-/m1/s1 |
InChIキー |
JWHJWWNCFVFGHA-GFCCVEGCSA-N |
異性体SMILES |
C[C@@](C#CC1=CC=CC=C1)(C(=O)OC)O |
正規SMILES |
CC(C#CC1=CC=CC=C1)(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-Dimethyl-N-{4-[(1H-pyrrol-2-yl)oxy]phenyl}urea](/img/structure/B12609644.png)
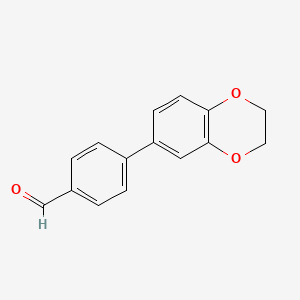
![5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12609654.png)
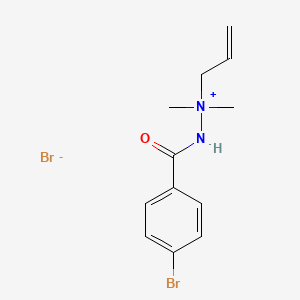

![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate](/img/structure/B12609663.png)
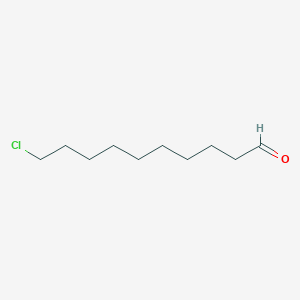

![Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12609683.png)
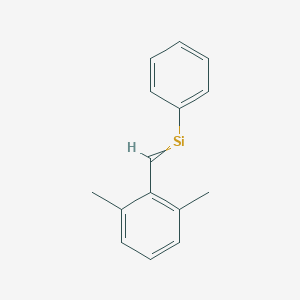
![1H-Pyrrolo[3,2-b]pyridin-6-ol, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-](/img/structure/B12609691.png)
